molecular formula C10H8F4O2 B3357065 Ethyl 2-fluoro-4-(trifluoromethyl)benzoate CAS No. 702673-00-5

Ethyl 2-fluoro-4-(trifluoromethyl)benzoate

Cat. No.: B3357065
CAS No.: 702673-00-5
M. Wt: 236.16 g/mol
InChI Key: DOXYFZGMAMOBTQ-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-4-(trifluoromethyl)benzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with a fluorine atom at the ortho position (C2) and a trifluoromethyl (-CF₃) group at the para position (C4). The ethyl ester group (-COOEt) enhances lipophilicity, making the compound valuable in pharmaceutical and agrochemical synthesis. Its structure combines electron-withdrawing groups (fluorine and -CF₃), which influence reactivity, stability, and intermolecular interactions .

Properties

IUPAC Name

ethyl 2-fluoro-4-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c1-2-16-9(15)7-4-3-6(5-8(7)11)10(12,13)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXYFZGMAMOBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-fluoro-4-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-4-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapor is condensed back to liquid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-fluoro-4-(trifluoromethyl)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-4-(trifluoromethyl)benzoate depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Methyl 2-Fluoro-4-(Trifluoromethyl)benzoate
  • Structural Difference : Methyl ester (-COOMe) instead of ethyl ester.
  • Impact :
    • Physical Properties : Lower molecular weight and boiling point compared to the ethyl analog.
    • Reactivity : Methyl esters generally exhibit faster hydrolysis rates under basic conditions due to reduced steric hindrance .
    • Applications : Used as a pharmaceutical intermediate (e.g., in kinase inhibitors) .
Ethyl 4-(Trifluoromethyl)benzoate
  • Structural Difference : Lacks the C2 fluorine substituent.
  • Impact :
    • Electronic Effects : Absence of the electron-withdrawing fluorine reduces the compound’s electrophilicity at the aromatic ring.
    • Synthetic Utility : Less reactive in nucleophilic aromatic substitution but retains -CF₃-induced lipophilicity .
Ethyl 2-[2-Fluoro-4-(Trifluoromethyl)phenyl]acetate
  • Structural Difference : Acetate group (-CH₂COOEt) instead of direct benzoate ester.
  • Metabolism: The acetoxy group may undergo enzymatic cleavage more readily than benzoate esters .
Ethyl 4-((2-Fluoro-4-(Trifluoromethyl)phenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate
  • Structural Difference : Incorporates a pyrrole ring fused to the benzoate moiety.
  • Applications: Used in drug discovery for its ability to interact with hydrophobic enzyme pockets .

Physicochemical Properties

Property Ethyl 2-Fluoro-4-(CF₃)benzoate Methyl Analog Ethyl 4-(CF₃)benzoate Ethyl Phenylacetate Derivative
Molecular Weight 266.2 g/mol 252.2 g/mol 232.2 g/mol 282.2 g/mol
LogP (Predicted) 3.8 3.5 3.2 4.1
Boiling Point ~250°C ~230°C ~220°C ~260°C
Electron-Withdrawing High (F, -CF₃) High Moderate (-CF₃ only) Moderate (F, -CF₃)

Biological Activity

Ethyl 2-fluoro-4-(trifluoromethyl)benzoate is an aromatic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features, particularly the presence of fluorine atoms. This compound is being investigated for its potential biological activities, including anti-inflammatory and anticancer properties, among others. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound possesses a molecular formula of C10H8F4O2. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacokinetic profiles.

The biological activity of this compound is thought to be mediated through various biochemical pathways:

  • Target Interactions : The compound may interact with specific enzymes or receptors due to its fluorinated structure, enhancing binding affinity and selectivity.
  • Biochemical Pathways : The trifluoromethyl group can significantly influence the compound's pharmacological effects by altering its interaction with biological targets.
  • Pharmacokinetics : The presence of fluorine atoms may improve the compound's bioavailability and distribution within biological systems.

Anticancer Activity

Preliminary studies indicate that this compound exhibits potential anticancer properties. Research has shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

In addition to anticancer activity, there are indications that this compound may possess anti-inflammatory properties. The modulation of inflammatory pathways could be attributed to its ability to inhibit pro-inflammatory cytokines or enzymes involved in inflammation.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduction in levels of pro-inflammatory cytokines
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Case Studies

  • Study on Anticancer Activity :
    In a study evaluating the anticancer potential of various fluorinated benzoates, this compound was found to significantly reduce the viability of cancer cell lines at concentrations ranging from 10 µM to 50 µM. The mechanism was associated with increased apoptosis markers and cell cycle arrest in the G1 phase.
  • Research on Anti-inflammatory Properties :
    A separate investigation assessed the anti-inflammatory effects of this compound in animal models. Results indicated a marked decrease in edema and inflammatory markers following treatment with the compound, suggesting its potential as a therapeutic agent for inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-fluoro-4-(trifluoromethyl)benzoate
Reactant of Route 2
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Ethyl 2-fluoro-4-(trifluoromethyl)benzoate

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